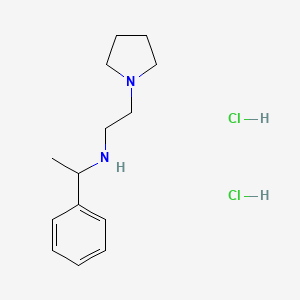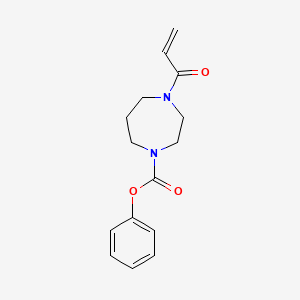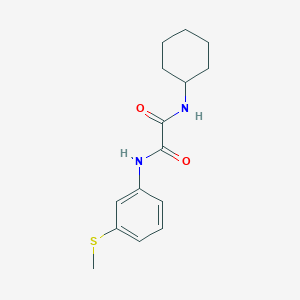
1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a phenyl group attached to an ethanamine moiety, further linked to a pyrrolidin-1-ylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetonitrile with 2-(pyrrolidin-1-ylethyl)amine. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, often a strong acid like hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antiviral, anti-inflammatory, or anticancer properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used, but it may involve binding to receptors, enzymes, or other biomolecules to elicit a response.
Comparación Con Compuestos Similares
1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride can be compared with other similar compounds, such as:
N-ethyl-N-phenylamine: This compound has a similar structure but lacks the pyrrolidin-1-ylethyl group.
N-(2-pyrrolidin-1-ylethyl)aniline: This compound has a different aromatic group attached to the pyrrolidin-1-ylethyl moiety.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-13(14-7-3-2-4-8-14)15-9-12-16-10-5-6-11-16;;/h2-4,7-8,13,15H,5-6,9-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUVRRUAVAFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2800921.png)
![1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2800923.png)
![3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2800928.png)
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2800929.png)
![2-Chloro-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]acetamide](/img/structure/B2800930.png)
![(2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile](/img/structure/B2800931.png)
![2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2800932.png)
![1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2800934.png)

![2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2800936.png)
![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2800937.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2800938.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2800939.png)
